molecular formula C10H10N2O3S B008578 N-[4-(cyanoacetyl)phenyl]methanesulfonamide CAS No. 107929-91-9

N-[4-(cyanoacetyl)phenyl]methanesulfonamide

Cat. No.: B008578
CAS No.: 107929-91-9
M. Wt: 238.27 g/mol
InChI Key: ZCCYQOFDMVUCOQ-UHFFFAOYSA-N
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Description

N-[4-(cyanoacetyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C10H10N2O3S It is known for its unique structure, which includes a cyano group (-CN) and a methanesulfonamide group (-SO2NH2) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanoacetyl)phenyl]methanesulfonamide typically involves the cyanoacetylation of aniline derivatives. One common method is the reaction of 4-aminobenzonitrile with cyanoacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanoacetyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(cyanoacetyl)phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(cyanoacetyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methanesulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyanomethyl)phenyl]methanesulfonamide
  • N-(4-aminophenyl)methanesulfonamide
  • N-(4-nitrophenyl)methanesulfonamide

Uniqueness

N-[4-(cyanoacetyl)phenyl]methanesulfonamide is unique due to the presence of both the cyano and methanesulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(2-cyanoacetyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-16(14,15)12-9-4-2-8(3-5-9)10(13)6-7-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCYQOFDMVUCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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